molecular formula C8H7IN2 B13658025 3-(Aminomethyl)-5-iodobenzonitrile

3-(Aminomethyl)-5-iodobenzonitrile

Cat. No.: B13658025
M. Wt: 258.06 g/mol
InChI Key: KPABAYOMNQKVGH-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-iodobenzonitrile is an organic compound that features an aminomethyl group and an iodine atom attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-iodobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method includes the iodination of a benzonitrile derivative followed by the introduction of the aminomethyl group. The reaction conditions often involve the use of iodine reagents and catalysts to facilitate the iodination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and purification systems.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-iodobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The aminomethyl group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and other coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(Aminomethyl)-5-iodobenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of biochemical probes and as a precursor for bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-iodobenzonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)-5-bromobenzonitrile
  • 3-(Aminomethyl)-5-chlorobenzonitrile
  • 3-(Aminomethyl)-5-fluorobenzonitrile

Uniqueness

3-(Aminomethyl)-5-iodobenzonitrile is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can enhance interactions with molecular targets, making this compound particularly valuable in certain applications.

Properties

Molecular Formula

C8H7IN2

Molecular Weight

258.06 g/mol

IUPAC Name

3-(aminomethyl)-5-iodobenzonitrile

InChI

InChI=1S/C8H7IN2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3H,4,10H2

InChI Key

KPABAYOMNQKVGH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C#N)I)CN

Origin of Product

United States

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